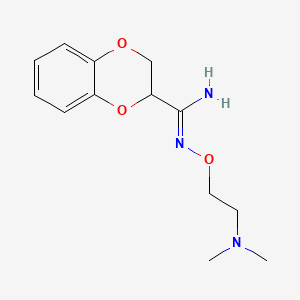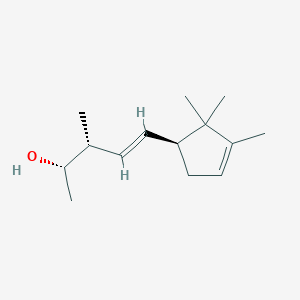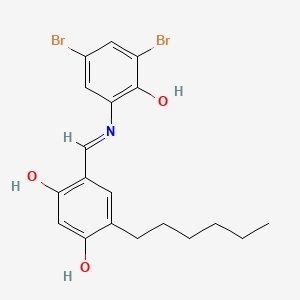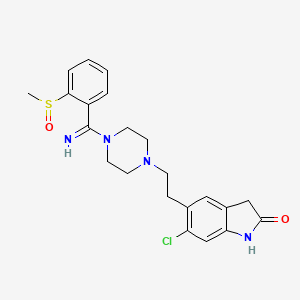
N-(2-(Dimethylamino)ethoxy)-2,3-dihydro-1,4-benzodioxin-2-carboximidamide monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(Dimethylamino)ethoxy)-2,3-dihydro-1,4-benzodioxin-2-carboximidamide monohydrochloride is a complex organic compound with significant applications in various fields such as chemistry, biology, and medicine. This compound is known for its unique structure, which includes a dimethylamino group, an ethoxy group, and a benzodioxin ring, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Dimethylamino)ethoxy)-2,3-dihydro-1,4-benzodioxin-2-carboximidamide monohydrochloride typically involves multiple steps. One common method includes the reaction of dimethylamine with ethylene oxide to form 2-(2-(Dimethylamino)ethoxy)ethanol . This intermediate is then reacted with appropriate reagents to introduce the benzodioxin ring and the carboximidamide group. The final step involves the formation of the monohydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors and stringent reaction conditions to ensure high yield and purity. The process includes continuous monitoring of temperature, pressure, and pH levels to optimize the reaction conditions and minimize impurities.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-(Dimethylamino)ethoxy)-2,3-dihydro-1,4-benzodioxin-2-carboximidamide monohydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino or ethoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
N-(2-(Dimethylamino)ethoxy)-2,3-dihydro-1,4-benzodioxin-2-carboximidamide monohydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme kinetics and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers, surfactants, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-(2-(Dimethylamino)ethoxy)-2,3-dihydro-1,4-benzodioxin-2-carboximidamide monohydrochloride involves its interaction with specific molecular targets and pathways. The dimethylamino group can act as a nucleophile, participating in various biochemical reactions. The benzodioxin ring structure allows the compound to interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-(Dimethylamino)ethoxy)ethanol: Shares the dimethylamino and ethoxy groups but lacks the benzodioxin ring.
N,N-Dimethyldiglycolamine: Similar in structure but with different functional groups and applications.
Uniqueness
N-(2-(Dimethylamino)ethoxy)-2,3-dihydro-1,4-benzodioxin-2-carboximidamide monohydrochloride is unique due to its combination of functional groups and ring structures, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
147031-87-6 |
|---|---|
Molekularformel |
C13H19N3O3 |
Molekulargewicht |
265.31 g/mol |
IUPAC-Name |
N'-[2-(dimethylamino)ethoxy]-2,3-dihydro-1,4-benzodioxine-3-carboximidamide |
InChI |
InChI=1S/C13H19N3O3/c1-16(2)7-8-18-15-13(14)12-9-17-10-5-3-4-6-11(10)19-12/h3-6,12H,7-9H2,1-2H3,(H2,14,15) |
InChI-Schlüssel |
QCOUMMBCVRRSMN-UHFFFAOYSA-N |
Isomerische SMILES |
CN(C)CCO/N=C(/C1COC2=CC=CC=C2O1)\N |
Kanonische SMILES |
CN(C)CCON=C(C1COC2=CC=CC=C2O1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-but-2-enedioic acid;4-(8-methoxy-6H-benzo[c][1,5]benzoxathiepin-6-yl)-1-methylpiperidine](/img/structure/B12754811.png)





![(15S)-21-fluoro-10-(2-methylpyridin-3-yl)-13,17-dioxa-3,5,7,8-tetrazapentacyclo[13.6.1.04,12.05,9.018,22]docosa-1(21),4(12),6,8,10,18(22),19-heptaene](/img/structure/B12754854.png)




![(E)-but-2-enedioic acid;1-[2-[4-(2-methoxyethyl)piperazin-1-yl]-2-oxoethyl]pyrrolidin-2-one](/img/structure/B12754904.png)


